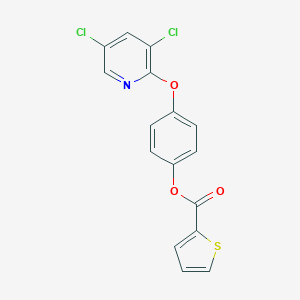
N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide, also known as BPTP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPTP belongs to the class of thiazolidinedione derivatives and has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide is not fully understood. However, it has been suggested that N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of pro-inflammatory cytokines. N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide may also inhibit the production of reactive oxygen species (ROS), which play a role in inflammation. N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide's anti-cancer effects may be due to its ability to induce apoptosis in cancer cells by activating the caspase cascade. N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide's anti-diabetic effects may be due to its ability to activate the peroxisome proliferator-activated receptor-gamma (PPAR-gamma), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide has been shown to reduce inflammation and oxidative stress in animal models. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In animal models of diabetes, N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide has been shown to improve glucose tolerance and insulin sensitivity. N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide in lab experiments is its ability to inhibit inflammation and oxidative stress. N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide's anti-cancer and anti-diabetic properties also make it a promising compound for further research. However, N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide's mechanism of action is not fully understood, which may limit its potential applications. Additionally, the synthesis of N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide can be time-consuming and may require specialized equipment.
Orientations Futures
There are several future directions for research on N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide. One area of research could focus on elucidating N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide's mechanism of action. This could involve studying N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide's interactions with specific proteins and pathways. Another area of research could focus on optimizing the synthesis of N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide to improve its purity and yield. Additionally, further studies could investigate the potential therapeutic applications of N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide in various diseases, including neurodegenerative diseases and inflammatory disorders.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide involves the reaction of 4-bromobenzylamine with ethyl 3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanoate in the presence of a base such as potassium carbonate. The resulting intermediate is then hydrolyzed to obtain N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide. The purity of N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide can be further enhanced by recrystallization.
Applications De Recherche Scientifique
N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide has also been studied for its anti-cancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide has been studied for its anti-diabetic properties. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Propriétés
Formule moléculaire |
C12H11BrN2O3S |
|---|---|
Poids moléculaire |
343.2 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanamide |
InChI |
InChI=1S/C12H11BrN2O3S/c13-8-1-3-9(4-2-8)14-10(16)5-6-15-11(17)7-19-12(15)18/h1-4H,5-7H2,(H,14,16) |
Clé InChI |
GPSKSEDNAGNEGI-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(=O)S1)CCC(=O)NC2=CC=C(C=C2)Br |
SMILES canonique |
C1C(=O)N(C(=O)S1)CCC(=O)NC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-chloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B246282.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B246284.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-isopropoxybenzamide](/img/structure/B246285.png)
![N-[3-(3-Chloro-benzoylamino)-phenyl]-nicotinamide](/img/structure/B246289.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide](/img/structure/B246290.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B246291.png)
![N-{2-chloro-4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-furamide](/img/structure/B246293.png)
![N-{2-chloro-4-[(3-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B246294.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B246297.png)

![3-{2-[(3-Oxo-1-cyclohexen-1-yl)amino]anilino}-2-cyclohexen-1-one](/img/structure/B246303.png)
![N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide](/img/structure/B246305.png)
